molecular formula C14H14ClFN2OS B14809711 (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride

(S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride

Cat. No.: B14809711
M. Wt: 312.8 g/mol
InChI Key: DWQBTRYZGWWLLB-MERQFXBCSA-N
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Description

(S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrrolidinyl group, and a thiazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Friedel-Crafts acylation reaction, where the thiazole-pyrrolidine intermediate reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

(S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methylpyrrolidine: Shares the pyrrolidine ring but lacks the thiazole and fluorophenyl groups.

    (S)-4-Fluorophenylacetic Acid: Contains the fluorophenyl group but lacks the thiazole and pyrrolidine rings.

    (S)-Thiazolylmethanone: Contains the thiazole ring but lacks the fluorophenyl and pyrrolidine groups.

Uniqueness

(S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and biochemical tools.

Properties

Molecular Formula

C14H14ClFN2OS

Molecular Weight

312.8 g/mol

IUPAC Name

(4-fluorophenyl)-[2-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-4-yl]methanone;hydrochloride

InChI

InChI=1S/C14H13FN2OS.ClH/c15-10-5-3-9(4-6-10)13(18)12-8-19-14(17-12)11-2-1-7-16-11;/h3-6,8,11,16H,1-2,7H2;1H/t11-;/m0./s1

InChI Key

DWQBTRYZGWWLLB-MERQFXBCSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F.Cl

Canonical SMILES

C1CC(NC1)C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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